Home > Products > Screening Compounds P126589 > gamma-Secretase modulator 1
gamma-Secretase modulator 1 - 1172637-87-4

gamma-Secretase modulator 1

Catalog Number: EVT-253101
CAS Number: 1172637-87-4
Molecular Formula: C24H24N4OS
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
γ-secretase inhibitior-1 is a gamma-secretase modulator, γ-secretase inhibitior-1 is useful for Alzheimer/'s disease.
Overview

Gamma-Secretase modulator 1 is a compound that plays a significant role in the modulation of gamma-secretase activity, an enzyme complex crucial for the proteolytic processing of various membrane proteins, including the amyloid precursor protein. This compound has been developed to address challenges associated with gamma-secretase inhibitors, particularly in the context of Alzheimer’s disease treatment. The primary function of gamma-secretase modulator 1 is to selectively alter the cleavage specificity of gamma-secretase, favoring the production of shorter, less toxic amyloid beta peptides.

Source

Gamma-secretase modulator 1 was identified through extensive research and development efforts aimed at creating novel compounds that could effectively modulate gamma-secretase activity without the adverse effects associated with traditional inhibitors. The compound is part of a broader class of gamma-secretase modulators that have emerged from various medicinal chemistry programs focused on Alzheimer's disease therapeutics.

Classification

Gamma-secretase modulator 1 belongs to a class of compounds known as gamma-secretase modulators, which are distinct from gamma-secretase inhibitors. While inhibitors block the enzyme's activity entirely, modulators adjust its function to promote the production of non-toxic peptide variants. This class can be further divided into first-generation and second-generation modulators, with gamma-secretase modulator 1 typically classified within the latter due to its refined mechanism of action and improved pharmacological properties.

Synthesis Analysis

Methods

The synthesis of gamma-secretase modulator 1 involves several key steps, utilizing advanced organic chemistry techniques. The compound has been synthesized using methods such as:

  • Multi-step synthesis: This includes the construction of complex molecular frameworks through sequential reactions.
  • Heterocyclic chemistry: Gamma-secretase modulator 1 incorporates heterocyclic structures that are critical for its biological activity.
  • Optimization through structure-activity relationship studies: Iterative modifications based on biological testing have led to enhanced efficacy and reduced toxicity.

Technical Details

The synthetic route typically involves:

  1. Formation of key intermediates: Utilizing reactions such as nucleophilic substitutions and cyclizations.
  2. Purification techniques: High-performance liquid chromatography is often employed to achieve the desired purity levels (>98%).
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of the final product.
Molecular Structure Analysis

Structure

Gamma-secretase modulator 1 features a complex molecular structure characterized by multiple functional groups and a specific arrangement of atoms that facilitate its interaction with the gamma-secretase enzyme. The compound's structure includes:

  • A central heterocyclic ring: This is crucial for binding interactions.
  • Substituents that enhance solubility and bioavailability: These modifications are essential for effective pharmacokinetics.

Data

The molecular weight and chemical formula of gamma-secretase modulator 1 can be determined through analytical methods, providing insights into its potential interactions within biological systems.

Chemical Reactions Analysis

Reactions

Gamma-secretase modulator 1 participates in various chemical reactions that are essential for its function as a modulator. Key reactions include:

  • Binding interactions with gamma-secretase: The compound alters substrate cleavage patterns by preferentially influencing specific peptide products.
  • Stability assessments under physiological conditions: These studies evaluate how well the compound maintains its integrity in biological environments.

Technical Details

The characterization of these reactions often involves kinetic studies to assess binding affinities and inhibition constants, providing quantitative measures of efficacy.

Mechanism of Action

Process

Gamma-secretase modulator 1 operates by selectively shifting the cleavage specificity of the gamma-secretase complex. This modulation leads to:

  • Reduced production of toxic amyloid beta peptides (Aβ42): By favoring shorter variants like Aβ37 and Aβ38, which are less prone to aggregation.
  • Preservation of essential functions: Unlike inhibitors, modulators maintain necessary proteolytic activities on other substrates such as Notch.

Data

Experimental data from cell-based assays indicate that gamma-secretase modulator 1 significantly lowers Aβ42 levels while enhancing non-toxic peptide formation at effective concentrations.

Physical and Chemical Properties Analysis

Physical Properties

Gamma-secretase modulator 1 exhibits several notable physical properties:

  • Solubility: Generally soluble in organic solvents, with varying solubility profiles in aqueous environments.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

Chemical analyses reveal:

  • Reactivity: The compound may undergo hydrolysis or oxidation under specific conditions.
  • Interaction profiles: Binding studies indicate strong affinity for the active site components of gamma-secretase.
Applications

Scientific Uses

Gamma-secretase modulator 1 has significant applications in scientific research, particularly in:

  • Alzheimer’s disease research: It serves as a tool for studying amyloid processing pathways and developing therapeutic strategies.
  • Drug discovery: Insights gained from its mechanism can inform the design of new modulators with improved efficacy and safety profiles.
  • Biochemical assays: Used in assays to evaluate gamma-secretase activity and substrate specificity.
Introduction to γ-Secretase in Alzheimer’s Disease Pathogenesis

Biochemical Characterization of γ-Secretase

Structural Composition: Presenilin, Nicastrin, Aph-1, Pen-2 Subunits

γ-Secretase is an intramembrane-cleaving protease complex essential for the generation of amyloid-β (Aβ) peptides implicated in Alzheimer’s disease (AD). This high-molecular-weight complex comprises four core subunits:

  • Presenilin (PSEN1/PSEN2): The catalytic subunit harboring two critical aspartate residues (Asp257 in TM6 and Asp385 in TM7 of PSEN1) within its nine-transmembrane domain structure. These residues form the active site, with PSEN undergoing autoproteolysis into N-terminal (NTF) and C-terminal (CTF) fragments that constitute the functional heterodimer [1] [4] [5].
  • Nicastrin (NCT): A single-pass transmembrane glycoprotein functioning as a substrate receptor. Its large extracellular domain undergoes maturation via glycosylation (~110 kDa to ~130 kDa), which is essential for complex stability and trafficking to the cell surface [1] [5].
  • Anterior Pharynx-Defective 1 (Aph-1): A seven-transmembrane protein serving as a scaffold during complex assembly. Humans possess multiple isoforms (APH-1A, APH-1B, APH-1C), contributing to γ-secretase heterogeneity [1] [5].
  • Presenilin Enhancer 2 (Pen-2): A double-pass transmembrane protein critical for PSEN endoproteolysis and complex maturation. Pen-2 stabilizes the PSEN heterodimer within the active complex [1] [5].

Assembly begins in the endoplasmic reticulum (ER) with Aph-1 and Nicastrin forming an initial subcomplex. PSEN binds next, followed by Pen-2, which facilitates PSEN endoproteolysis, yielding the catalytically active complex transported to the plasma membrane and endosomes [5].

Table 1: Core Subunits of the γ-Secretase Complex

SubunitGene(s)TopologyEssential Function(s)Pathogenic Relevance
PresenilinPSEN1, PSEN29 Transmembrane domainsCatalytic aspartyl protease; NTF/CTF heterodimer forms active site>300 FAD mutations increase Aβ42/Aβ40 ratio; impair processivity [1] [8]
NicastrinNCSTNType I TM proteinSubstrate receptor; Glycosylation-dependent maturationKO causes embryonic lethality (Notch phenotype) [5]
Aph-1APH1A, B, C7 Transmembrane domainsScaffold for initial complex assembly; Contributes to complex heterogeneityAPH-1A KO lethal; APH-1B/C KO reduces APP processing [5]
Pen-2PSENEN2 Transmembrane domainsFacilitates PSEN endoproteolysis; Stabilizes active PSEN heterodimerEssential for neuronal survival; KO induces apoptosis [5]

Enzymatic Function: Intramembrane Proteolysis and Substrate Specificity

γ-Secretase belongs to the family of intramembrane-cleaving proteases (I-CLiPs), uniquely hydrolyzing peptide bonds within the hydrophobic lipid bilayer. Its catalytic mechanism involves:

  • Water recruitment: Despite the hydrophobic environment, γ-secretase activates water molecules for nucleophilic attack on substrate scissile bonds [4].
  • Processive proteolysis: Cleavage occurs through sequential tripeptide and tetrapeptide trimming. For amyloid precursor protein C-terminal fragment (APP-CTF, C99), initial endoproteolysis (ε-cleavage) near the cytoplasmic membrane border generates Aβ48 or Aβ49. Subsequent stepwise cleavages every 3-4 residues produce shorter Aβ peptides (e.g., Aβ49→Aβ46→Aβ43→Aβ40; Aβ48→Aβ45→Aβ42→Aβ38) [2] [4] [5].
  • Broad substrate specificity: Beyond APP, γ-secretase processes >90 type I transmembrane proteins, including Notch, Eph receptors, N-cadherin, and CD44. This promiscuity earns it the designation "proteasome of the membrane". Physiological cleavage often terminates signaling by releasing intracellular domains (e.g., Notch intracellular domain - NICD) or clears membrane protein stubs [4] [5]. Substrate recognition involves interactions with Nicastrin's extracellular domain and specific transmembrane sequences [1].

Role of γ-Secretase in Amyloid-β (Aβ) Peptide Generation

APP Processing Pathways: Amyloidogenic vs. Non-Amyloidogenic Cleavage

Amyloid precursor protein (APP) undergoes proteolytic processing via two competing pathways:

  • Non-amyloidogenic pathway: Initiated by α-secretase (e.g., ADAM10) cleaving APP within the Aβ sequence. This releases soluble APPα (sAPPα), precluding full Aβ formation. The remaining 83-residue C-terminal fragment (C83) is cleaved by γ-secretase to produce the benign peptide p3 and the APP intracellular domain (AICD) [1] [5].
  • Amyloidogenic pathway: Initiated by β-secretase (BACE1) cleaving APP at the N-terminus of Aβ. This releases soluble APPβ (sAPPβ) and generates a 99-residue membrane-bound C-terminal fragment (C99). γ-Secretase then cleaves C99 within its transmembrane domain to release Aβ peptides of varying lengths and AICD [1] [5] [7].

The balance between these pathways determines Aβ production. Familial Alzheimer’s disease (FAD) mutations in APP, PSEN1, or PSEN2 overwhelmingly shift processing towards the amyloidogenic pathway and alter γ-secretase cleavage site preference to favor longer Aβ species [5] [8].

Aβ Product Lines: Aβ40, Aβ42, and Shorter Peptides (Aβ37, Aβ38)

γ-Secretase processivity defines two primary Aβ product lines stemming from the initial ε-cleavage sites:

  • Aβ49 product line: Aβ49 → Aβ46 → Aβ43 → Aβ40 (and further to Aβ37). This is the predominant pathway under physiological conditions, generating soluble, less aggregation-prone peptides.
  • Aβ48 product line: Aβ48 → Aβ45 → Aβ42 → Aβ38. This pathway generates the highly amyloidogenic Aβ42 and Aβ43 species [2] [5] [7].

Table 2: Amyloid-β (Aβ) Product Lines Generated by γ-Secretase Processivity

Initial ε-Cleavage ProductStepwise Trimming SequenceMajor End ProductsRelative Abundance (CSF)Amyloidogenic Potential
Aβ49Aβ49 → Aβ46 → Aβ43 → Aβ40 → Aβ37Aβ40, Aβ37~50% (Aβ40), ~5% (Aβ37)Low: Aβ40 is soluble; Aβ37/Aβ38 inhibit Aβ42 aggregation [2] [6]
Aβ48Aβ48 → Aβ45 → Aβ42 → Aβ38Aβ42, Aβ38~10% (Aβ42), ~30% (Aβ38)High: Aβ42/Aβ43 are highly aggregation-prone, form plaque cores; Aβ38 may be protective [2] [5] [6]

Pathogenic Significance:

  • Aβ42/Aβ43: These peptides exhibit high hydrophobicity and propensity for self-aggregation into oligomers and fibrils. They are the primary components of senile plaques in AD brains. FAD-linked PSEN mutations universally impair γ-secretase processivity, causing relative accumulation of Aβ42/Aβ43 over Aβ40 and shorter peptides (Aβ37, Aβ38, Aβ40). This is reflected in an increased (Aβ42 + Aβ43)/(Aβ37 + Aβ38 + Aβ40) ratio, which strongly correlates with earlier disease onset in FAD mutation carriers [2] [8] [7].
  • Shorter Peptides (Aβ37, Aβ38, Aβ40): These peptides are not merely inert byproducts. Aβ37, Aβ38, and Aβ40 possess intrinsic anti-amyloidogenic properties. They can:
  • Inhibit Aβ42 oligomerization and fibril formation [2] [6].
  • Correlate with delayed AD onset (e.g., higher CSF Aβ38 levels are protective) [2].
  • Exhibit inverse correlation with cognitive decline (e.g., low Aβ38/Aβ42 ratio predicts worse MMSE scores) [2] [8].

Consequently, the functional output of γ-secretase – particularly the relative abundance of long (Aβ42/43) versus short (Aβ37/38/40) peptides – is a critical determinant of AD pathogenesis, making modulation of this enzymatic processivity a key therapeutic strategy.

Properties

CAS Number

1172637-87-4

Product Name

gamma-Secretase modulator 1

IUPAC Name

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Molecular Formula

C24H24N4OS

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27)

InChI Key

VFSGAZRYSCNFDF-UHFFFAOYSA-N

SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC

Synonyms

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.